![molecular formula C15H18F2N2O2 B5652330 (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5652330.png)
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[42Common synthetic routes may involve the use of organolithium reagents, catalytic hydrogenation, and various protection-deprotection strategies to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, hydrogen gas, palladium catalysts, and strong oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to study enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying disease mechanisms.
作用機序
The mechanism of action of (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its bicyclic structure and the presence of the difluoromethoxyphenyl group. This structural uniqueness imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)21-13-4-2-1-3-10(13)8-19-9-12-6-5-11(18-12)7-14(19)20/h1-4,11-12,15,18H,5-9H2/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBHZYHHMXOISL-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)CC1N2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
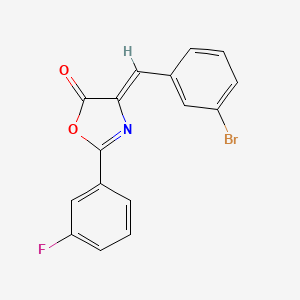

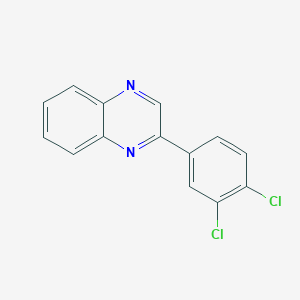
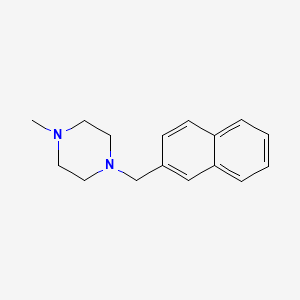
![[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B5652292.png)
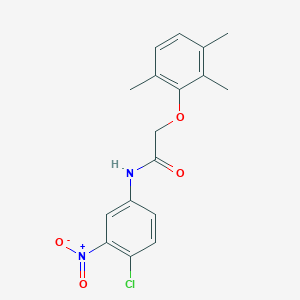


![1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
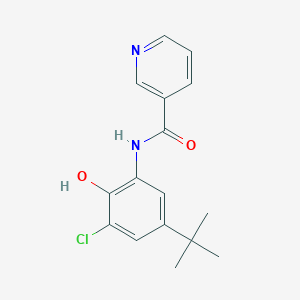
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
